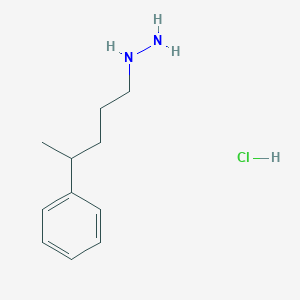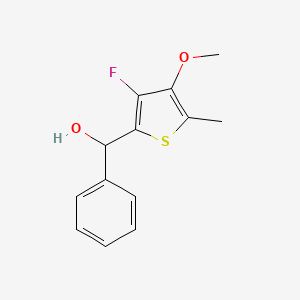
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H13FO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.
Métodos De Preparación
The synthesis of (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 3-fluoro-4-methoxy-5-methylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions, and the product is isolated by filtration and recrystallization .
Análisis De Reacciones Químicas
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
(3-Fluoro-4-methoxy-5-methylthiophen-2-yl)(phenyl)methanol can be compared with other similar compounds, such as:
(3-Fluoro-4-methoxyphenyl)(5-methylthiophen-2-yl)methanol: This compound has a similar structure but lacks the fluorine atom on the thiophene ring.
(3-Fluoro-4-methoxy-5-methylphenyl)(thiophen-2-yl)methanol: This compound has a similar structure but lacks the methyl group on the thiophene ring.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13FO2S |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(3-fluoro-4-methoxy-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H13FO2S/c1-8-12(16-2)10(14)13(17-8)11(15)9-6-4-3-5-7-9/h3-7,11,15H,1-2H3 |
Clave InChI |
ZKFKBQKFOBFKAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


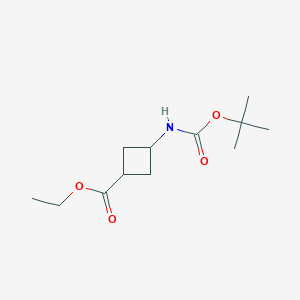
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
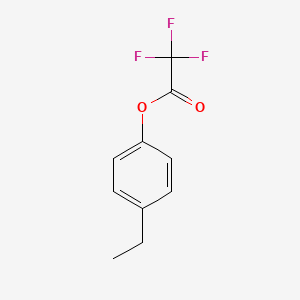
![2-Cyclopropyl-N-propyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084760.png)
![[3-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13084761.png)
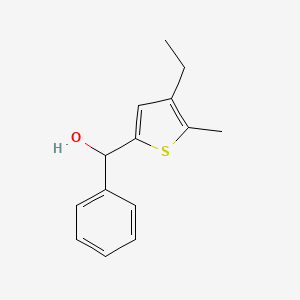
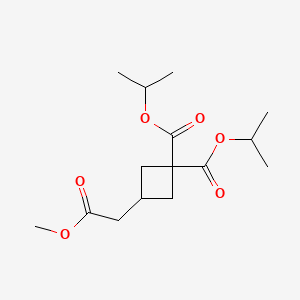
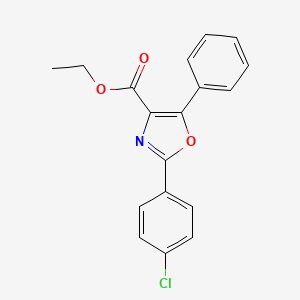
![(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13084775.png)
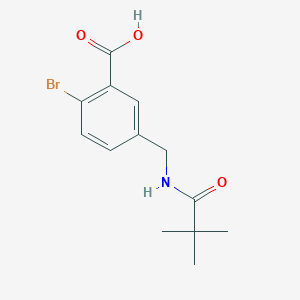
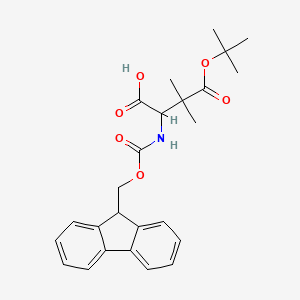
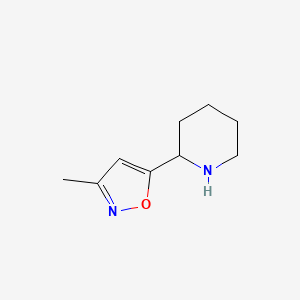
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
